(4-(1-(Diethylamino)ethyl)phenyl)boronic acid
Overview
Description
“(4-(1-(Diethylamino)ethyl)phenyl)boronic acid” is a boronic acid derivative. Boronic acids are trivalent boron-containing organic compounds that possess one alkyl substituent (i.e., a C–B bond) and two hydroxyl groups to fill the remaining valences on the boron atom . This compound is used in organic synthesis and is a useful cross-coupling partner in palladium-catalyzed carbon-carbon bond formation (Suzuki Reaction) .
Synthesis Analysis
The synthesis of boronic acids often involves electrophilic borates to trap phenylmetal intermediates from phenyl halides or from directed ortho- metalation . Phenylsilanes and phenylstannanes transmetalate with BBr3, followed by hydrolysis form phenylboronic acid . Aryl halides or triflates can be coupled with diboronyl reagents using transition metal catalysts .
Molecular Structure Analysis
The boron atom in boronic acids is sp2-hybridized and contains an empty p-orbital . The orthorhombic crystals use hydrogen bonding to form units made up of two molecules . The molecule is planar with a minor bend around the C-B bond .
Chemical Reactions Analysis
Boronic acids are used in various chemical reactions. One of the most common reactions is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely applied due to its low toxicity and unique reactivity .
Physical And Chemical Properties Analysis
Boronic acids are solids that tend to exist as mixtures of oligomeric anhydrides, in particular the cyclic six-membered boroxines . They are generally stable and easy to handle, making them important to organic synthesis .
Scientific Research Applications
Synthesis and Structural Studies
- Organic Synthesis and Structural Analysis: Compounds related to (4-(1-(Diethylamino)ethyl)phenyl)boronic acid, such as those incorporating aminophosphonic acid groups into boronic acids, have been studied for their multifunctional properties, offering new opportunities in medicine, agriculture, and industrial chemistry. The synthesis of these compounds demonstrates their potential as synthetic intermediates and building blocks in various applications, including sensing, protein manipulation, therapeutics, biological labeling, and separation (Zhang et al., 2017).
Sensing Applications
- pH-Sensitive Properties for Sensing: Boron-phenylpyrrin dyes, derived from reactions involving (4-(diethylamino)salicylaldehyde, have been developed as pH sensors due to their large Stokes shift and unique red shift in both electronic absorption and fluorescence emission spectra upon protonation in acidic solutions. This property makes them valuable for sensing applications (Chen et al., 2013).
Biomedical Applications
- Glucose Sensing in Biological Fluids: A study on photonic crystal glucose-sensing materials, incorporating phenylboronic acid derivatives, demonstrated the potential for noninvasive glucose monitoring in tear fluid. These materials, selective for glucose over other sugars, have properties suitable for applications such as ocular inserts or diagnostic contact lenses for diabetes management (Alexeev et al., 2004).
Material Science
- Functional Polymers and Nanotechnology: Phenylboronic acid-modified nanoparticles have been explored for their potential as antiviral therapeutics, demonstrating the versatility of boronic acid derivatives in creating novel materials with biological and biomedical applications. These modified nanoparticles show promise in inhibiting viral entry, with a specific study demonstrating activity against the Hepatitis C virus, highlighting their potential in developing new antiviral strategies (Khanal et al., 2013).
Safety And Hazards
Future Directions
The future directions of boronic acid research could involve the development of new synthetic methods and applications. For example, new derivatives can be easily converted to the corresponding phosphonic acids . The study of such multifunctional compounds could lead to new insights and applications in organic synthesis .
properties
IUPAC Name |
[4-[1-(diethylamino)ethyl]phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BNO2/c1-4-14(5-2)10(3)11-6-8-12(9-7-11)13(15)16/h6-10,15-16H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLQFWDOKGQUZKI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(C)N(CC)CC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1-(Diethylamino)ethyl)phenyl)boronic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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